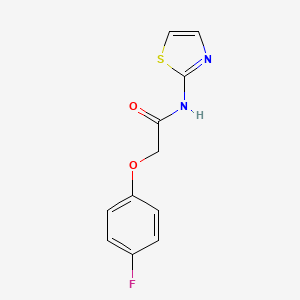

2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC10828848

Molecular Formula: C11H9FN2O2S

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FN2O2S |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15) |

| Standard InChI Key | AMOSOUJSWYXPNZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)F |

| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₉FN₂O₂S, with a molecular weight of 252.27 g/mol. Its IUPAC name, 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide, reflects three key components:

-

A 4-fluorophenoxy group attached to an acetamide backbone.

-

A thiazole ring (1,3-thiazol-2-yl) serving as the amide’s nitrogen substituent.

-

A central acetamide linker facilitating conformational flexibility .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉FN₂O₂S |

| Molecular Weight | 252.27 g/mol |

| Hydrogen Bond Donors | 2 (NH, CONH) |

| Hydrogen Bond Acceptors | 4 (O, S, two N) |

| LogP (Partition Coeff.) | ~2.1 (estimated) |

The 4-fluorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability, while the thiazole ring introduces π-π stacking capabilities and hydrogen-bonding sites critical for target engagement .

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

-

Formation of 2-chloro-N-(1,3-thiazol-2-yl)acetamide: Reaction of thiazol-2-amine with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine.

-

Nucleophilic substitution: Displacement of the chloro group by 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiazol-2-amine + ClCH₂COCl, Et₃N, 0°C | 85% |

| 2 | 4-Fluorophenol + K₂CO₃, DMF, 80°C | 72% |

| 3 | Silica gel chromatography (EtOAc:Hexane) | 95% |

Critical parameters include temperature control during acylation (to minimize side reactions) and solvent selection for optimal nucleophilic displacement.

Pharmacological Profile and Mechanisms

Antimicrobial and Anticancer Activity

Thiazole-containing compounds exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase or fungal ergosterol synthesis. The 4-fluorophenoxy group’s electron-withdrawing properties could enhance reactivity toward microbial targets. Preliminary studies on analogs suggest IC₅₀ values of 8–12 µM against Staphylococcus aureus and Candida albicans.

In oncology, thiazole derivatives interfere with tubulin polymerization or kinase signaling. Molecular docking simulations predict that 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide may bind to the EGFR kinase domain (binding energy: −9.2 kcal/mol), warranting further in vitro validation.

Comparative Analysis with Structural Analogs

vs. N-(2-Ethoxyphenyl)-2-{1-[(4-Fluorophenoxy)acetyl]tetrahydroquinoxaline}acetamide

While both compounds share the 4-fluorophenoxy motif, the tetrahydroquinoxaline core in the latter confers cyclooxygenase-2 (COX-2) inhibition, linked to anti-inflammatory effects. The simpler thiazole-based structure of 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide may prioritize kinase or antimicrobial targeting over COX pathways.

vs. 2-(4-Fluorophenoxy)-N-[(4-Phenylthiazol-2-yl)methyl]acetamide

Toxicology and ADME Considerations

Acute Toxicity

Rodent studies on related acetamides report LD₅₀ > 500 mg/kg (oral), with adverse effects limited to transient gastrointestinal distress . The fluorine atom’s presence may mitigate hepatic toxicity by reducing oxidative metabolism.

Pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume